

Delphinidin Bioavailability: A Comparative Analysis Across Food Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Delphinidin*
Cat. No.: *B1262990*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Delphinidin Bioavailability from Blackcurrant, Maqui Berry, Bilberry, and Eggplant

Delphinidin, a potent anthocyanidin antioxidant, has garnered significant interest for its potential therapeutic applications. However, its efficacy is intrinsically linked to its bioavailability, which varies considerably depending on the food source and the specific glycosidic form in which it is present. This guide provides a comprehensive comparison of delphinidin bioavailability from four rich dietary sources: blackcurrant, maqui berry, bilberry, and eggplant. The data presented is compiled from human clinical trials where available, supplemented with animal and in vitro studies to provide a broader perspective.

Quantitative Bioavailability Data

The bioavailability of delphinidin is most accurately assessed through pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following tables summarize the available quantitative data for delphinidin glycosides from different food sources.

Table 1: Human Pharmacokinetic Parameters of Delphinidin Glycosides from Blackcurrant

Delphinidin Glycoside	Food Source	Dose	Cmax (nmol/L)	Tmax (h)	Study Population
Delphinidin-3-O-rutinoside	Blackcurrant Anthocyanin Mixture	1.68 mg	73.4 ± 35.0	1.25 - 1.75	8 healthy volunteers[1][2]
Delphinidin-3-O-glucoside	Blackcurrant Anthocyanin Mixture	0.488 mg	22.7 ± 12.4	1.25 - 1.75	8 healthy volunteers[1][2]

Table 2: Human Pharmacokinetic Parameters of Delphinidin Glycosides from Maqui Berry Extract

Delphinidin Glycoside	Food Source	Dose	Cmax (nmol/L)	Tmax (h)	Study Population
Delphinidin-3-O-glucoside	Standardized Maqui Berry Extract (Delphinol®)	78 mg	34.7 (mean, range: 21.39 - 63.55)	1.0 ± 0.3	12 healthy subjects[3][4]
Delphinidin-3-O-sambubioside	Standardized Maqui Berry Extract (Delphinol®)	Not specified	Not reported for this specific glycoside	Not reported for this specific glycoside	12 healthy subjects[3][4]

Table 3: Delphinidin Glycoside Content in Bilberry and Eggplant (Human Bioavailability Data Not Available)

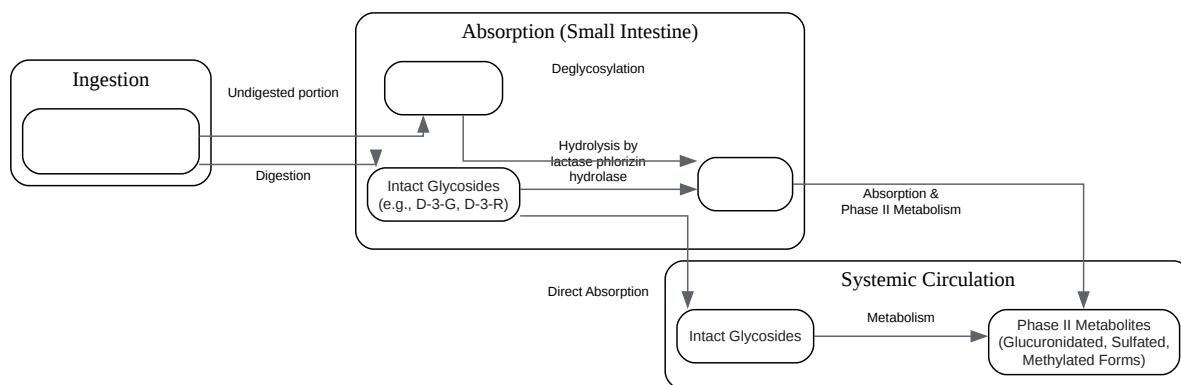
Food Source	Major Delphinidin Glycosides Present
Bilberry	Delphinidin-3-O-glucoside, Delphinidin-3-O-galactoside, Delphinidin-3-O-arabinoside
Eggplant (peel)	Delphinidin-3-O-rutinoside, Delphinidin-3-O-(p-coumaroyl-rutinoside)-5-O-glucoside (Nasunin), Delphinidin-3-O-glucoside

Note: While human pharmacokinetic data for delphinidin from bilberry and eggplant is currently unavailable in the reviewed literature, studies on the composition of these sources confirm the presence of various delphinidin glycosides.

Experimental Protocols

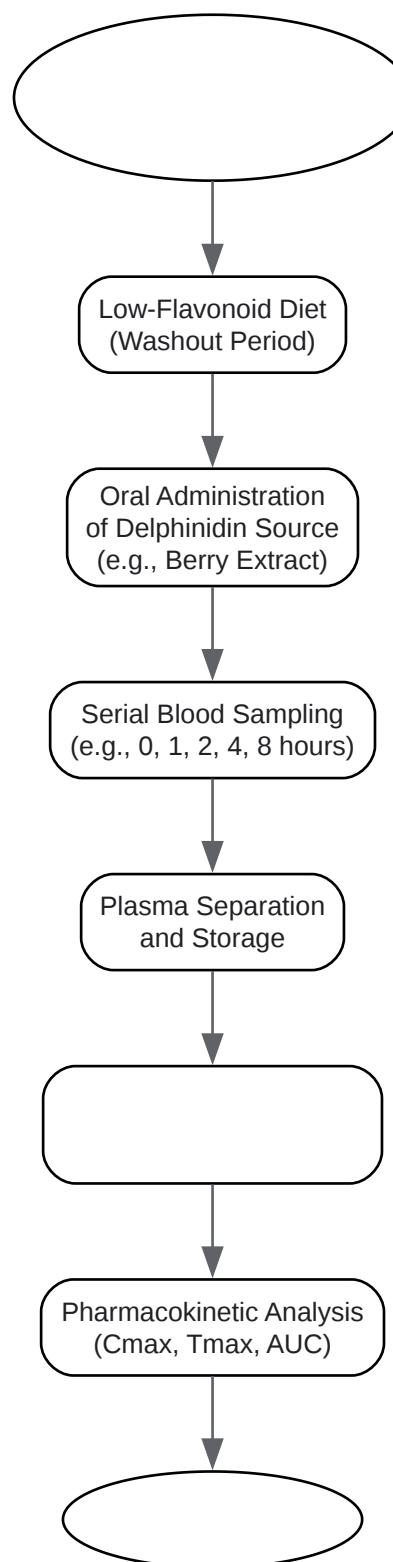
A critical evaluation of bioavailability requires a thorough understanding of the methodologies employed in the cited studies.

Human Bioavailability Study of Delphinidin from Blackcurrant


- Study Design: A study was conducted on eight healthy male volunteers.
- Intervention: Participants orally ingested a mixture of blackcurrant anthocyanins containing 1.68 mg of delphinidin-3-O-rutinoside and 0.488 mg of delphinidin-3-O-glucoside.[1][2]
- Sample Collection: Blood samples were collected at various time points after ingestion.
- Analytical Method: Plasma concentrations of delphinidin glycosides were quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Human Bioavailability Study of Delphinidin from Maqui Berry

- Study Design: A study was conducted on twelve healthy subjects.
- Intervention: Participants consumed a single dose of a proprietary standardized maqui berry extract (Delphinol®) containing 78 mg of delphinidin-3-O-glucoside.[3][4]
- Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-ingestion.
- Analytical Method: Plasma concentrations of delphinidin-3-O-glucoside were determined using a validated HPLC-MS/MS method.


Visualization of Delphinidin Absorption and Metabolism

The following diagrams illustrate the key processes involved in the absorption and metabolism of delphinidin and the experimental workflow for a typical bioavailability study.

[Click to download full resolution via product page](#)

Figure 1: Generalized signaling pathway of delphinidin glycoside absorption and metabolism.

[Click to download full resolution via product page](#)

Figure 2: Typical experimental workflow for a human delphinidin bioavailability study.

Discussion and Conclusion

The available data indicate that delphinidin glycosides are absorbed in humans, reaching peak plasma concentrations within 1 to 2 hours post-consumption. A direct comparison between blackcurrant and maqui berry is challenging due to differences in the administered doses and the specific delphinidin glycosides present. However, the study on maqui berry extract, which involved a significantly higher dose of delphinidin-3-O-glucoside, resulted in a correspondingly higher mean Cmax compared to the levels observed for the same glycoside from the blackcurrant mixture.

For bilberry and eggplant, the absence of human pharmacokinetic data is a significant knowledge gap. While both are known to be rich sources of delphinidin, the extent of their contribution to systemic delphinidin levels in humans remains to be elucidated. The delphinidin in eggplant is primarily found in the peel, and its bioavailability may be influenced by cooking and processing methods.

In conclusion, while blackcurrant and maqui berry have demonstrated the ability to deliver delphinidin to the systemic circulation, further research is imperative to establish a comprehensive understanding of delphinidin bioavailability from all major dietary sources. Standardized clinical trials with comparable doses of delphinidin from different food matrices are necessary to enable a definitive comparison and to guide the development of delphinidin-based therapeutic agents and functional foods. Researchers and drug development professionals should consider the specific delphinidin glycoside profile and the food matrix when evaluating potential sources for delphinidin delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orally administered delphinidin 3-rutinoside and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Absorption of anthocyanins from blueberry extracts by caco-2 human intestinal cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Delphinidin Bioavailability: A Comparative Analysis Across Food Sources]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1262990#comparison-of-delphinidin-s-bioavailability-from-different-food-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com